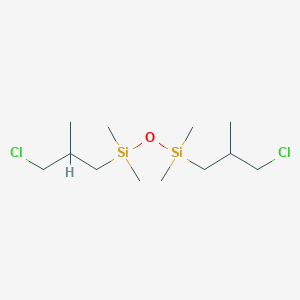
1,3-Bis-(3-chloro-2-methyl-propyl)-1,1,3,3-tetramethyl-disiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1,3-Bis-(3-chloro-2-methyl-propyl)-1,1,3,3-tetramethyl-disiloxane is a derivative of disiloxane, a class of organosilicon compounds that are characterized by the Si-O-Si linkage. Disiloxanes are known for their unique properties and have been extensively studied for various applications, including in the synthesis of polysiloxanes and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of disiloxane derivatives often involves multi-step reactions with high functional group tolerance. For instance, the synthesis of 1,3-diisocyano-2,2-bis(isocyanomethyl)propane, a tetraisocyanide with S4 symmetry, is achieved through a four-step process, which includes reactions such as Ugi 4CR and Passerini 3CR . Similarly, the synthesis of 1,3-bis(glycidoxypropyl)tetramethyldisiloxane, a related compound, is performed via hydrosilylation followed by methoxylation . These methods demonstrate the versatility and reactivity of disiloxane derivatives in forming complex structures.
Molecular Structure Analysis
The molecular structure of disiloxane derivatives is confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy . For example, the structure of 1,3-bis-(mesogens)-1,1,3,3-tetramethyl disiloxanes was confirmed using these methods, and their phase behaviors were further investigated using techniques like DSC and polarizing microscopy .
Chemical Reactions Analysis
Disiloxane derivatives undergo various chemical reactions, which are often influenced by their functional groups. For instance, 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane reacts with aromatic amino compounds to form novel organofunctional disiloxanes . The reactivity of these compounds can be tailored by modifying the reaction conditions, which affects the structure of the resulting products.
Physical and Chemical Properties Analysis
The physical and chemical properties of disiloxane derivatives are closely related to their molecular structure. For example, the phase behavior of 1,3-bis-(mesogens)-1,1,3,3-tetramethyl disiloxanes is determined by their chemical structures, with some compounds exhibiting liquid crystalline phase transitions . The thermal stability and mesophase formation of dicobaloximes bridged by 1,3-bis(4-pyridyl)propane are also influenced by the length of the alkyl chain in the axial position . These properties are crucial for the application of disiloxane derivatives in materials science and engineering.
Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Risks
Chemicals structurally related to 1,3-Bis-(3-chloro-2-methyl-propyl)-1,1,3,3-tetramethyl-disiloxane have been extensively studied for their environmental occurrence and potential risks. For instance, tris(1,3-dichloro-2-propyl)phosphate (TDCPP) is widely used in consumer products and has been recognized as an emerging environmental contaminant. Research has demonstrated that TDCPP and its metabolites are ubiquitous in the environment, leading to increased exposure and potential health risks in organisms and humans. Significant levels of these chemicals have been found in various human samples, raising concerns about their effects on health, including endocrine-disrupting toxicity and impacts on reproductive health (Wang et al., 2020).
Industrial Applications and Safety
The review of industrial applications and safety assessments of related compounds, such as bisphenol A diglycidylether (BADGE), highlights the widespread use of these chemicals in protective coatings, especially in food and drink cans. Despite regulatory thresholds and safety measures, the continuous scrutiny of their toxicological profiles and exposure levels is essential to ensure public health safety. The comprehensive evaluation of reproductive, developmental, and carcinogenic effects supports the ongoing use of these compounds in food-contact materials, provided that exposure remains significantly below the levels associated with adverse health effects (Poole et al., 2004).
Eigenschaften
IUPAC Name |
(3-chloro-2-methylpropyl)-[(3-chloro-2-methylpropyl)-dimethylsilyl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28Cl2OSi2/c1-11(7-13)9-16(3,4)15-17(5,6)10-12(2)8-14/h11-12H,7-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECGSMRYEXLPFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](C)(C)O[Si](C)(C)CC(C)CCl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis-(3-chloro-2-methyl-propyl)-1,1,3,3-tetramethyl-disiloxane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

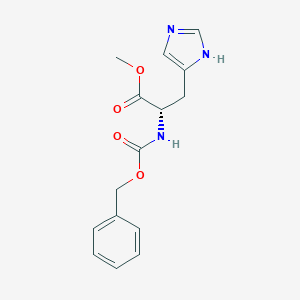
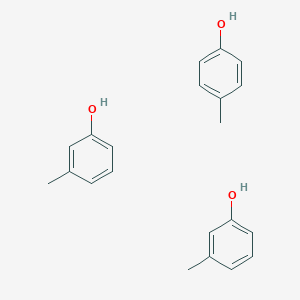
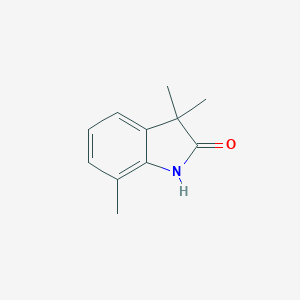
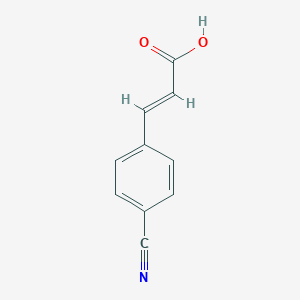
![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)
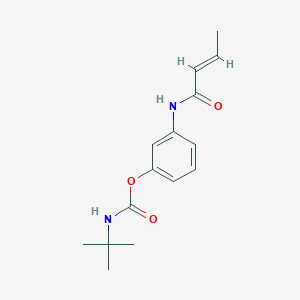
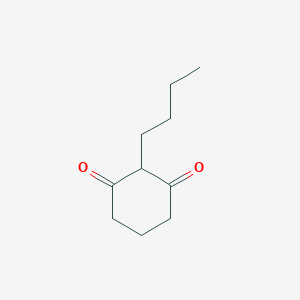
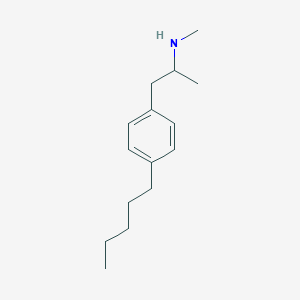
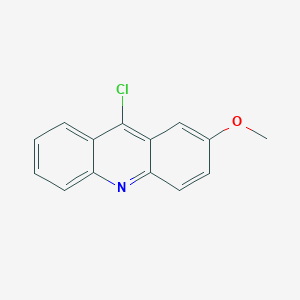
![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)
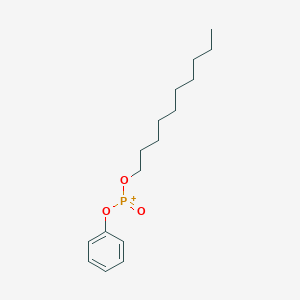
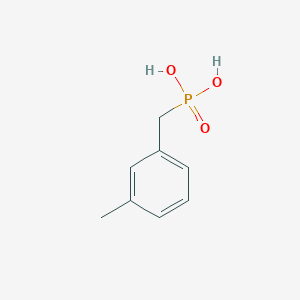
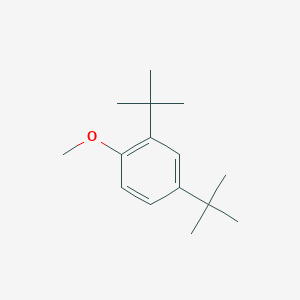
![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)